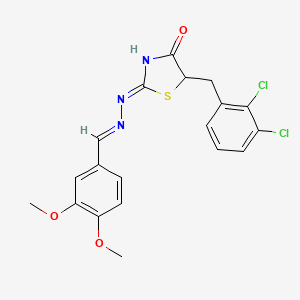
(Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H17Cl2N3O3S and its molecular weight is 438.32. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Structural Analysis
- The derivatives of 5-substituted-2,4-thiazolidinedione, including compounds with 3,4-dimethoxybenzylidene groups, have been studied for their broad spectrum of biological activities. These compounds are synthesized via direct acylation and their structures are confirmed through various spectroscopic methods (Popov-Pergal et al., 2010).
Biological Activity and Pharmacological Potential
Anticonvulsant and CNS Depressant Activities : Novel thiazolidin-4-one derivatives have been designed and synthesized with evaluation of their central nervous system (CNS) depressant and anticonvulsant activities. These compounds demonstrated good CNS depressant activity and protection in seizure tests, indicating potential in neurological applications (Nikalje et al., 2015).
Antimicrobial Properties : Some thiazolidine-2,4-dione derivatives have shown significant antimicrobial activities against pathogenic strains of bacteria and fungi. These compounds display better inhibitory activities than some reference drugs, especially against Gram-positive bacteria and Candida albicans (Stana et al., 2014).
Anticancer Applications : Research on 4-thiazolidinone derivatives has highlighted their potential as anticancer agents. A novel series of these compounds showed promising in vitro anticancer potentials, with certain derivatives identified as particularly active against cancer cells (Deep et al., 2016).
Photodynamic Therapy for Cancer : The new zinc phthalocyanine derivatives substituted with thiazolidin-4-one groups have been synthesized and characterized for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for cancer treatment (Pişkin et al., 2020).
Material Science and Corrosion Inhibition
- Thiazolidin-4-one derivatives have been evaluated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds have shown significant inhibition properties, suggesting their utility in material science and industrial applications (El aoufir et al., 2020).
特性
IUPAC Name |
(2Z)-5-[(2,3-dichlorophenyl)methyl]-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-26-14-7-6-11(8-15(14)27-2)10-22-24-19-23-18(25)16(28-19)9-12-4-3-5-13(20)17(12)21/h3-8,10,16H,9H2,1-2H3,(H,23,24,25)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBDRLIYPQFDCJ-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-benzyl-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2444979.png)
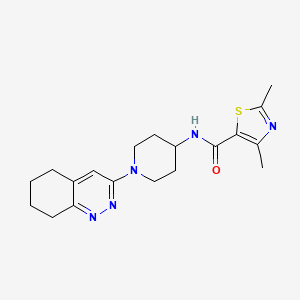
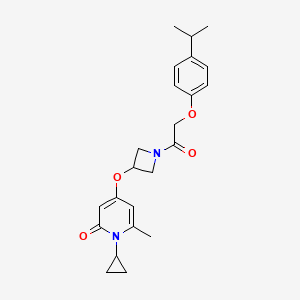
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2444983.png)
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2444987.png)
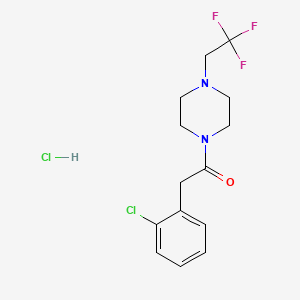
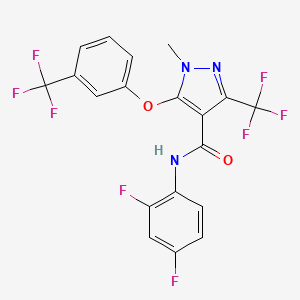
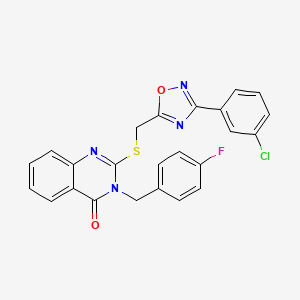
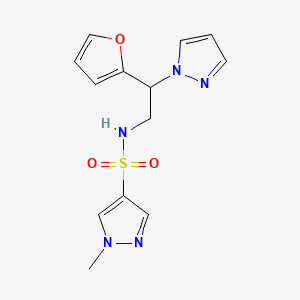
![6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2444998.png)
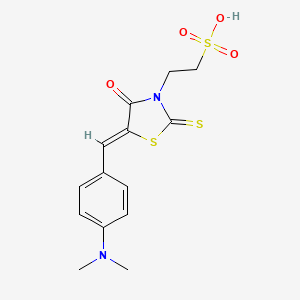
![[4-(Trifluoromethyl)phenyl] cyanate](/img/structure/B2445001.png)
![3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2445002.png)